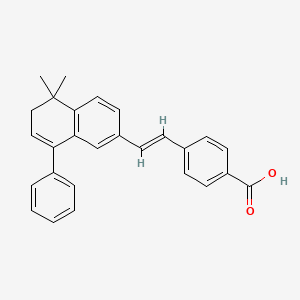

(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid

説明

(E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid, commonly known as (E)-DPVBA, is a synthetic phenyl-substituted vinylbenzoic acid derivative. It was first synthesized in 2002 by researchers at the University of Missouri-Columbia. Since then, (E)-DPVBA has become a widely studied compound due to its potential medicinal applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, (E)-DPVBA has been found to have pharmacodynamic effects on the central nervous system, cardiovascular system, and respiratory system.

科学的研究の応用

Cancer Research Inhibiting Cell Proliferation

BMS 453 has been reported to inhibit breast cell proliferation by inducing active transforming growth factor β (TGFβ) and causing G1 arrest, which is a phase in the cell cycle where cells are not actively dividing .

Cardiac Differentiation in Stem Cells

It increases the efficiency of human embryonic stem cells (ESCs) cardiac differentiation, which is crucial for developing therapies for heart diseases .

Retinoid Receptor Modulation

As a synthetic retinoid, BMS 453 acts as an RARβ agonist in vivo and an RARα and RARγ antagonist in vitro, affecting gene expression related to these receptors .

TGF-Beta Activity Induction

BMS 453 is known to induce TGF-Beta activity, which plays a significant role in cell growth, proliferation, differentiation, and apoptosis .

Pharmacodynamics

It induces RARβ reporter gene expression at sub-nanomolar levels and is 30 fold more potent than all-trans retinoic acid for inducing TGFβ activity in normal breast cells .

Potential Therapeutic Applications

Due to its effects on retinoid receptors and TGF-Beta activity, BMS 453 may have potential therapeutic applications in treating diseases related to these pathways .

作用機序

BMS 453, also known as (E)-4-(2-(5,5-Dimethyl-8-phenyl-5,6-dihydronaphthalen-2-yl)vinyl)benzoic acid, BMS-453, BMS 189453, BMS453, or BMS-189453, is a synthetic retinoid . Here is an overview of its mechanism of action:

Target of Action

BMS 453 primarily targets the retinoic acid receptors (RARs), specifically acting as a RARβ agonist and a RARα/RARγ antagonist . These receptors belong to the steroid nuclear receptor superfamily .

Mode of Action

BMS 453 interacts with its targets by binding to RARβ, activating it, and binding to RARα and RARγ, inhibiting them . This interaction results in changes in the transcriptional activity of these receptors .

Biochemical Pathways

The primary biochemical pathway affected by BMS 453 is the retinoid signaling pathway . By acting as an agonist for RARβ and an antagonist for RARα and RARγ, BMS 453 can influence the transcription of genes regulated by these receptors . Additionally, BMS 453 has been shown to induce active TGFβ , which plays a crucial role in cell growth and differentiation .

Result of Action

BMS 453 has been shown to inhibit breast cell growth predominantly through the induction of active TGFβ . It causes a G1 block in the cell cycle, increasing the proportion of cells in G0/G1 phase and decreasing the proportion of cells in S phase . This results in a decrease in cell proliferation .

特性

IUPAC Name |

4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUODRPPTYLBGFM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(2-(5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethenyl)-, (E)- | |

CAS RN |

166977-43-1 | |

| Record name | BMS453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166977431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-453 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M531IV9E0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

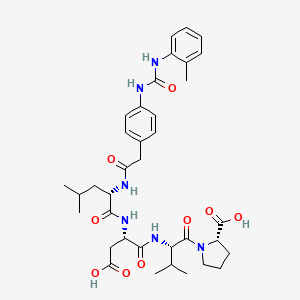

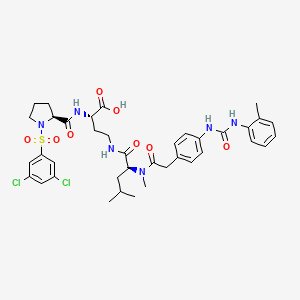

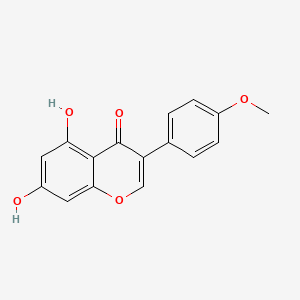

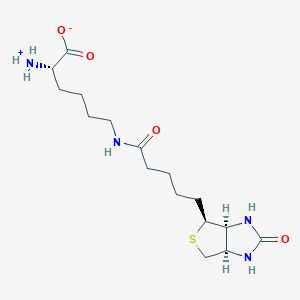

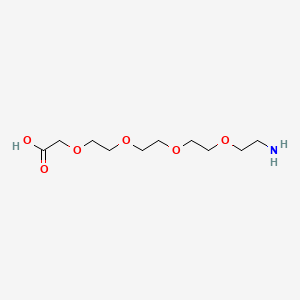

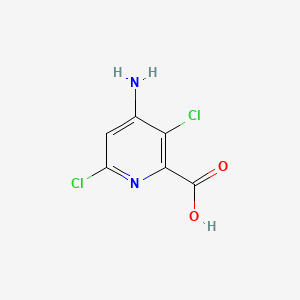

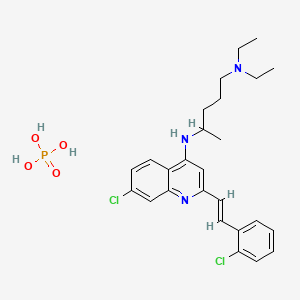

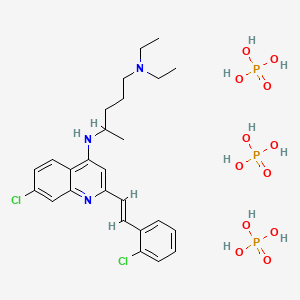

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。